6-Fold Greater Growth-Inhibitory Potency of Sp-8-Br-cAMPS Relative to Its Parent Compound 8-Br-cAMP in Human Cancer Cell Lines
In a direct head-to-head comparison within the same study, Sp-8-Br-cAMPS was approximately 6-fold more potent than 8-Br-cAMP at inhibiting the growth of HL-60 human promyelocytic leukemia cells and LS-174T human colon carcinoma cells. The phosphorothioate modification (Sp) is the sole structural difference between these two compounds. Both diastereomers of the phosphorothioate derivatives were growth inhibitory, with IC50 values ranging from 3 to 100 µM across the analog panel; Sp-8-Br-cAMPS was one of the two most potent analogs among all compounds tested [1].
| Evidence Dimension | Growth inhibition potency in human cancer cell lines (HL-60 and LS-174T) |
|---|---|
| Target Compound Data | Sp-8-Br-cAMPS: ~6-fold more potent than 8-Br-cAMP; IC50 in the range of 3–100 µM across the analog panel (specific IC50 for Sp-8-Br-cAMPS not separately reported; identified as one of the two most potent analogs tested) |
| Comparator Or Baseline | 8-Br-cAMP (8-Bromoadenosine-3′,5′-cyclic monophosphate): baseline potency; ~6-fold less potent than Sp-8-Br-cAMPS in the same assay |
| Quantified Difference | Approximately 6-fold greater potency for Sp-8-Br-cAMPS vs. 8-Br-cAMP |
| Conditions | HL-60 human promyelocytic leukemia cells and LS-174T human colon carcinoma cells; growth inhibition assessed by cell proliferation assays (Yokozaki et al., Cancer Res, 1992) |
Why This Matters
This 6-fold potency differential means that substituting 8-Br-cAMP for Sp-8-Br-cAMPS would require proportionally higher concentrations to achieve equivalent growth-inhibitory effects, which may introduce solubility limitations or off-target effects at elevated doses.
- [1] Yokozaki H, Tortora G, Pepe S, et al. Unhydrolyzable analogues of adenosine 3′:5′-monophosphate demonstrating growth inhibition and differentiation in human cancer cells. Cancer Res. 1992;52(9):2502-2507. PMID: 1314695. View Source
